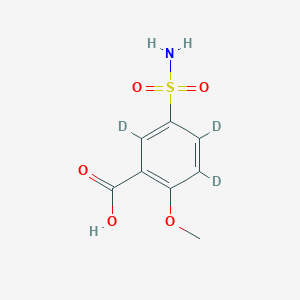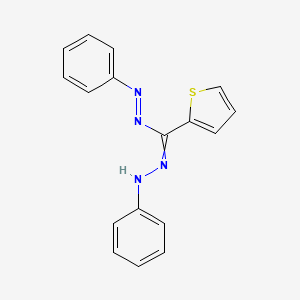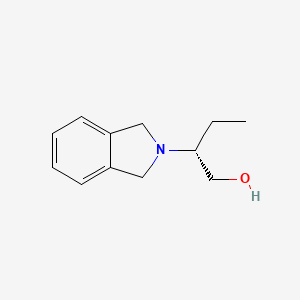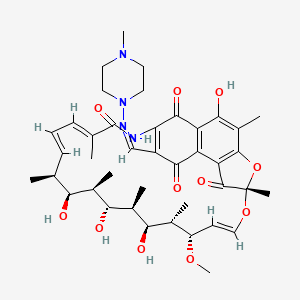
1-Benzylideneaminohydantoin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylideneaminohydantoin-13C3 (1-BAMH-13C3) is an organic compound that belongs to the class of benzylideneaminohydantoin derivatives. It is a synthetic compound and is used in various scientific research applications. It is a stable crystalline solid with a melting point of 140-145°C. In recent years, 1-BAMH-13C3 has been studied for its potential applications in the fields of chemical synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A novel synthesis route for double-labeled 13C, 15N3-nitrofurantoin , starting from 13C, 15N3-semicarbazide to form 1-benzylideneaminohydantoin, demonstrates a process with mild reaction conditions leading to high yields and isotope abundances, indicating the utility of such compounds in labeling and tracing studies in pharmaceutical research (Zhang Zhang, 2012).
Quantum Chemical Studies
- Investigations on the structural, spectroscopic, and thermodynamic properties of benzylideneamino-related compounds reveal their potential as nonlinear optical materials, highlighting the significance of such studies in understanding the electronic properties and reactivity of these molecules (H. Medetalibeyoğlu & H. Yüksek, 2021).
Biological Activities
- Synthesis and molecular docking studies of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives highlight their potential as new carbonic anhydrase inhibitors, providing insights into the design of novel therapeutic agents (T. A. Fattah et al., 2018).
- The antibacterial activity of Schiff bases derived from isatins, including benzylideneamino-hydantoin derivatives, against various bacterial strains, underlines the importance of structural modifications in enhancing the bioactivity of pharmaceutical compounds (K. Tehrani et al., 2016).
Analytical Applications
- A study describes the development of a chemiluminescent ELISA for the detection of the nitrofurantoin metabolite 1-amino-hydantoin in fish and honey, illustrating the role of benzylideneaminohydantoin derivatives in enhancing food safety and regulatory compliance (Quan Wang et al., 2014).
Propriétés
IUPAC Name |
1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-OSWPLBNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4R,5R)-4-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexan-2-one](/img/no-structure.png)
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)








